(1-methyl-1H-indol-3-yl)methanamine
Overview
Description
(1-methyl-1H-indol-3-yl)methanamine is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their diverse biological activities and are found in many natural products and pharmaceuticals . The structure of this compound consists of an indole ring with a methyl group at the 1-position and a methanamine group at the 3-position.
Mechanism of Action
Target of Action
(1-methyl-1H-indol-3-yl)methanamine, also known as 1-Methyl-3-indolemethylamine, is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic agents . .
Mode of Action
One study suggests that a compound with a similar structure induced cell apoptosis in a dose-dependent manner, arrested cells in the g2/m phase, and inhibited the polymerization of tubulin
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound could potentially affect a wide range of biochemical pathways.
Result of Action
A compound with a similar structure was found to induce cell apoptosis, arrest cells in the g2/m phase, and inhibit the polymerization of tubulin
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-methyl-1H-indol-3-yl)methanamine typically involves the reaction of indole derivatives with appropriate reagents. One common method is the alkylation of indole-3-carboxaldehyde with methylamine under reductive conditions . Another approach involves the use of indole-3-acetonitrile, which is first methylated and then reduced to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar routes as mentioned above, but with optimized reaction conditions and catalysts to improve yield and efficiency . The use of continuous flow reactors and automated systems can further enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(1-methyl-1H-indol-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-3-carboxylic acids.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include indole-3-carboxylic acids, various amine derivatives, and substituted indoles .
Scientific Research Applications
(1-methyl-1H-indol-3-yl)methanamine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
(1H-indol-3-yl)methanamine: Similar structure but lacks the methyl group at the 1-position.
(1-methyl-1H-indol-5-yl)methylamine: Similar structure but with the methanamine group at the 5-position.
(1H-indole-6-methanamine): Similar structure but with the methanamine group at the 6-position.
Uniqueness
(1-methyl-1H-indol-3-yl)methanamine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the methyl group at the 1-position and the methanamine group at the 3-position can lead to distinct interactions with molecular targets and different pharmacological properties compared to other indole derivatives .
Properties
IUPAC Name |
(1-methylindol-3-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-12-7-8(6-11)9-4-2-3-5-10(9)12/h2-5,7H,6,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOFZMDGMQKRLIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20398072 | |
Record name | (1-methyl-1H-indol-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20398072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19293-60-8 | |
Record name | 1-Methyl-1H-indole-3-methanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19293-60-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1-methyl-1H-indol-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20398072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1-METHYL-1H-INDOL-3-YL)-METHYLAMINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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